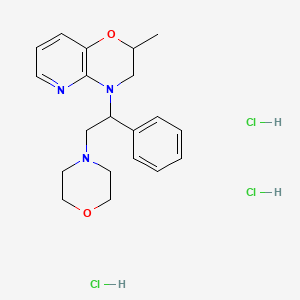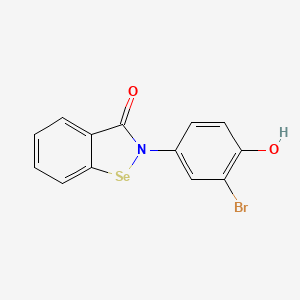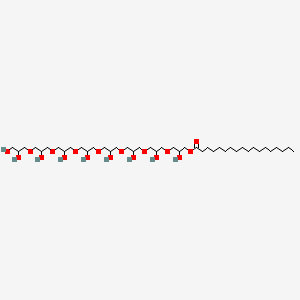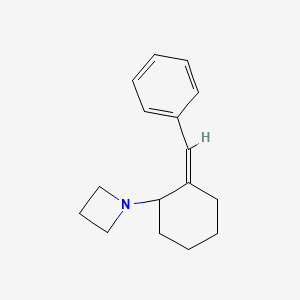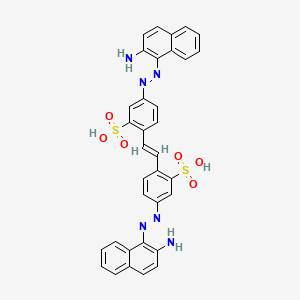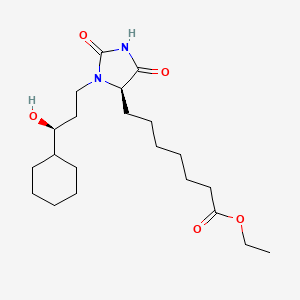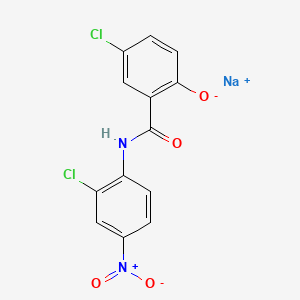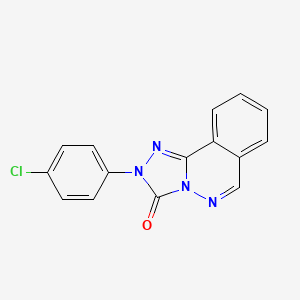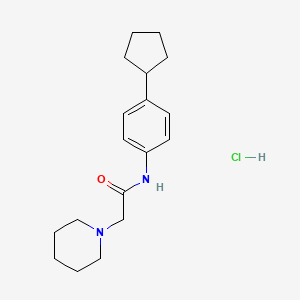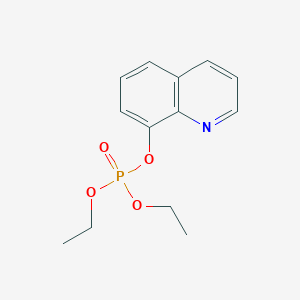
Disodium 4,4'-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 257-572-1, also known as propylene carbonate, is a cyclic carbonate ester derived from propylene glycol and carbon dioxide. It is a colorless, odorless, and highly polar solvent with a high boiling point and low toxicity. Propylene carbonate is widely used in various industrial applications due to its excellent solvency properties and chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylene carbonate is typically synthesized through the reaction of propylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, including zinc glutarate, zinc oxide, and quaternary ammonium salts. The reaction conditions generally involve temperatures ranging from 100°C to 200°C and pressures between 1 to 10 MPa.
Industrial Production Methods
In industrial settings, propylene carbonate is produced using continuous flow reactors to ensure efficient and consistent production. The process involves the use of high-pressure reactors where propylene oxide and carbon dioxide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production of propylene carbonate with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Propylene carbonate undergoes various chemical reactions, including:
Hydrolysis: Propylene carbonate can be hydrolyzed to form propylene glycol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: Propylene carbonate can be polymerized to form polycarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Polymerization: Involves the use of catalysts like zinc glutarate and is conducted at high temperatures and pressures.
Major Products
Hydrolysis: Produces propylene glycol and carbon dioxide.
Transesterification: Yields various carbonate esters depending on the alcohol used.
Polymerization: Results in the formation of polycarbonates.
Aplicaciones Científicas De Investigación
Propylene carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes due to its high polarity and stability.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Used in the production of lithium-ion batteries, as a plasticizer in polymers, and as a component in paints and coatings.
Mecanismo De Acción
Propylene carbonate exerts its effects primarily through its solvency properties. It can dissolve a wide range of organic and inorganic compounds, making it an effective solvent in various applications. In lithium-ion batteries, propylene carbonate acts as a solvent for the electrolyte, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to the overall performance and efficiency of the battery.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene carbonate: Another cyclic carbonate ester with similar solvency properties but a higher boiling point.
Dimethyl carbonate: A linear carbonate ester with lower polarity and boiling point compared to propylene carbonate.
Glycerol carbonate: A cyclic carbonate derived from glycerol with higher viscosity and lower volatility.
Uniqueness
Propylene carbonate is unique due to its combination of high polarity, low toxicity, and excellent solvency properties. It offers a balance between volatility and stability, making it suitable for a wide range of applications. Its ability to dissolve both organic and inorganic compounds sets it apart from other solvents, providing versatility in various industrial and research settings.
Propiedades
Número CAS |
51980-71-3 |
|---|---|
Fórmula molecular |
C30H24N6Na2O8S2 |
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
disodium;5-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-[(E)-2-[4-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N6O8S2.2Na/c37-31-19-27(21-7-3-1-4-8-21)35-33-25-15-13-23(29(17-25)45(39,40)41)11-12-24-14-16-26(18-30(24)46(42,43)44)34-36-28(20-32-38)22-9-5-2-6-10-22;;/h1-20,33-34,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b12-11+,31-19+,32-20+,35-27-,36-28-;; |
Clave InChI |
AXGOIJDXBQDUEA-KJIHHKBTSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N/N=C(\C4=CC=CC=C4)/C=N/O)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=N/O.[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C(C=NO)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=NO.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



